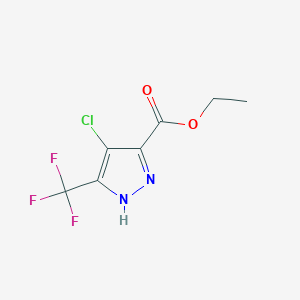
ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Vue d'ensemble
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance and odor.
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, which can be determined using techniques such as X-ray crystallography or NMR spectroscopy. The analysis would include details about the compound’s bonds, atom connectivity, and stereochemistry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Anti-inflammatory and Antibacterial Applications
Ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate, as part of the trifluoromethylpyrazoles category, has been investigated for its potential anti-inflammatory and antibacterial properties. Research highlights the significance of the trifluoromethyl group, especially when positioned on the pyrazole nucleus, in altering the activity profile of these compounds. This suggests potential applications in developing novel anti-inflammatory and antibacterial agents with improved efficacy and reduced side effects (Kaur, Kumar, & Gupta, 2015).
Electrochemical Applications
The compound has also been associated with advancements in electrochemical technology, particularly in the context of electroplating and energy storage. Research in this area explores the use of room-temperature ionic liquids (RTILs) and novel chloroaluminate mixtures for enhancing electrochemical processes. This could indicate potential roles in improving the efficiency and sustainability of electrochemical applications (Tsuda, Stafford, & Hussey, 2017).
Heterocyclic Chemistry and Dyes Synthesis
Ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is also relevant in the synthesis of heterocyclic compounds and dyes. Its derivatives serve as building blocks for creating diverse heterocyclic structures, such as pyrazolo-imidazoles and spiropyrans, which are essential in developing new materials and dyes with specific properties (Gomaa & Ali, 2020).
Biological and Medicinal Chemistry
In biological and medicinal chemistry, pyrazole carboxylic acid derivatives, including ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate, are investigated for their antimicrobial, anticancer, and anti-inflammatory properties. These compounds serve as crucial scaffolds in drug development, highlighting their importance in creating new therapeutic agents (Cetin, 2020).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. This information is typically included in the compound’s Material Safety Data Sheet (MSDS).
Orientations Futures
Future directions could involve proposing further studies to better understand the compound’s properties or to find new applications for the compound.
Propriétés
IUPAC Name |
ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2/c1-2-15-6(14)4-3(8)5(13-12-4)7(9,10)11/h2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAXJKKEFLFPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1399681.png)
![N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1399682.png)
![N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1399683.png)
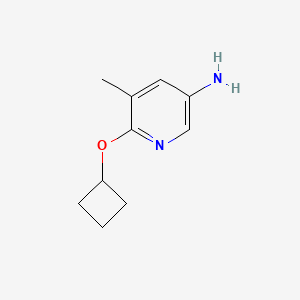
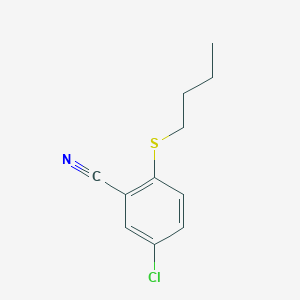
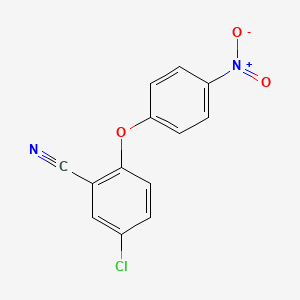
![3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1399693.png)
![5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine](/img/structure/B1399694.png)
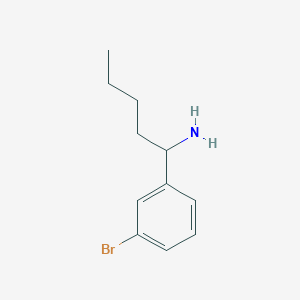
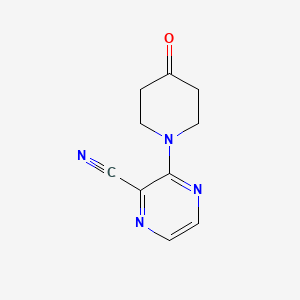
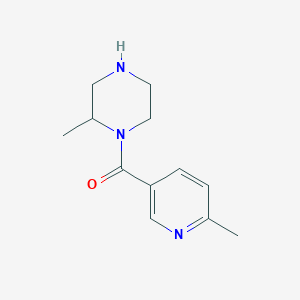
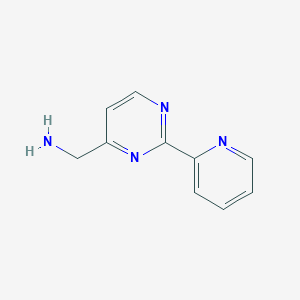
![N-[(pyrimidin-5-yl)methyl]cyclopropanamine](/img/structure/B1399701.png)
amine](/img/structure/B1399703.png)